2-Propenamide, N-(2-benzoylphenyl)-2-methyl-

Description

Chemical Structure and Key Features

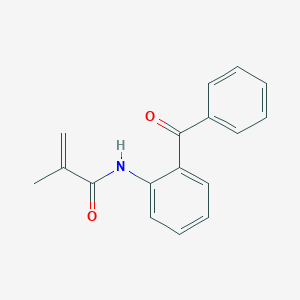

The compound 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- (IUPAC name: N-(2-benzoylphenyl)-2-methylacrylamide) is an acrylamide derivative featuring a 2-methylpropenamide group attached to an o-benzoyl-substituted phenyl ring. The ortho-benzoyl group introduces steric hindrance, significantly influencing its molecular conformation and intermolecular interactions .

Properties

IUPAC Name |

N-(2-benzoylphenyl)-2-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12(2)17(20)18-15-11-7-6-10-14(15)16(19)13-8-4-3-5-9-13/h3-11H,1H2,2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTORJVFELQADEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556653 | |

| Record name | N-(2-Benzoylphenyl)-2-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112065-35-7 | |

| Record name | N-(2-Benzoylphenyl)-2-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- typically involves the reaction of 2-benzoylbenzoic acid with 2-methylpropenamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The benzoyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Propenamide, N-(2-benzoylphenyl)-2-methyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- involves its interaction with specific molecular targets. The benzoyl group and the amide moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.

Comparison with Similar Compounds

Key Properties

- Steric Effects : The o-benzoyl group disrupts planar molecular geometries, preventing the formation of two-center intramolecular hydrogen bonds (H-bonds) in both solid and solution states (e.g., DMSO-d6) .

- Hydrogen Bonding : Cooperative interactions (e.g., N–H···O=C, C–H···O=C, and dipolar C=O···π) enable three-center H-bonding in related oxalamide derivatives, but only under specific conditions in the parent compound .

- Applications: Derivatives of this compound, such as N-(2-benzoylphenyl)-2-(tert-butylamino)propanamide, serve as chiral auxiliaries in asymmetric amino acid synthesis via Ni(II)-Schiff base complexes .

Comparison with Structurally Similar Compounds

Structural and Physical Properties

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| N-(2-benzoylphenyl)-2-methylacrylamide | o-benzoylphenyl, 2-methyl | 279.31* | Not reported | Steric hindrance from o-benzoyl group |

| N-(3,4-dichlorophenyl)-2-methylacrylamide (Chloranocryl) | 3,4-dichlorophenyl, 2-methyl | 230.09 | Not reported | Electron-withdrawing Cl substituents |

| N-(4-methoxyphenyl)-2-propenamide | p-methoxyphenyl | 177.20 | 97–98 | Electron-donating OMe group |

| N-(methoxymethyl)-2-methylacrylamide | methoxymethyl | 143.17 | Not reported | Flexible methoxymethyl side chain |

*Calculated based on molecular formula C₁₇H₁₅NO₂.

Key Observations :

- Steric vs. Electronic Effects: The o-benzoyl group in the target compound imposes steric constraints absent in analogs like Chloranocryl (3,4-dichlorophenyl) or N-(4-methoxyphenyl)-2-propenamide .

- Hydrogen Bonding: While the target compound cannot form two-center H-bonds due to steric hindrance, N-(2-benzoylphenyl)oxalamate derivatives form three-center H-bonds with ΔH° ≈ 28.3 kJ·mol⁻¹ and ΔS° ≈ 69.1 J·mol⁻¹·K⁻¹ in DMSO . In contrast, N-(4-methoxyphenyl)-2-propenamide likely forms conventional H-bonds due to its less bulky structure.

Functional and Application Differences

Key Insights :

- Biomedical Relevance: The target compound’s derivatives are critical in enantioselective synthesis, whereas Chloranocryl is strictly agrochemical .

- Reactivity : The o-benzoyl group reduces proton mobility in NMR analysis, complicating solvent-effect studies compared to analogs with simpler substituents .

Hydrogen Bonding and Solvent Interactions

Biological Activity

2-Propenamide, N-(2-benzoylphenyl)-2-methyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 251.30 g/mol

- CAS Number : 113283-35-5

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 2-Propenamide derivatives. The compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- was evaluated using various assays, such as the DPPH radical scavenging assay. The findings are summarized below:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| Ferric Reducing Antioxidant Power (FRAP) | 45 |

The lower IC50 values suggest that this compound exhibits significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Anticancer Activity

Research has also highlighted the anticancer potential of 2-Propenamide derivatives. A notable study assessed its effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 20 |

These results demonstrate the compound's ability to inhibit cancer cell proliferation, indicating its potential as an anticancer agent.

The biological activity of 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- is attributed to its ability to interact with specific molecular targets within cells. For example:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymatic pathways.

- Antioxidant Mechanism : It likely scavenges free radicals and enhances cellular antioxidant defenses.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of a formulation containing 2-Propenamide against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates among treated patients compared to controls. -

Case Study on Antioxidant Properties :

A study involving diabetic rats demonstrated that administration of the compound improved oxidative stress markers and reduced complications associated with diabetes. -

Case Study on Cancer Treatment :

In vitro studies on MCF-7 cells revealed that treatment with varying concentrations of the compound resulted in dose-dependent apoptosis, suggesting its potential use in breast cancer therapy.

Q & A

Q. What are the common synthetic routes for preparing N-(2-benzoylphenyl)-2-methyl-2-propenamide?

The synthesis of structurally related acrylamide derivatives often involves nucleophilic substitution or condensation reactions. For example, N-(benzoylphenyl) compounds can be synthesized via amide bond formation using coupling agents like DMAP in dichloromethane (DCM) under reflux conditions . Key steps include:

- Reagent selection : Use of DMAP as a catalyst to enhance reaction efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DCM) to stabilize intermediates.

- Temperature control : Reflux conditions (typically 40–80°C) to drive the reaction to completion.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To resolve the benzoylphenyl and methyl substituents (e.g., ¹H/¹³C NMR for functional group analysis).

- X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding patterns, as demonstrated in similar acrylamide derivatives .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities (e.g., residual monomers or byproducts) .

Q. How can researchers ensure the compound’s stability during storage?

Stability studies should include:

- Temperature-controlled environments : Store at –20°C in airtight containers to prevent hydrolysis.

- Light sensitivity testing : Use amber vials if the compound is prone to photodegradation.

- Periodic purity checks : Monitor via HPLC or mass spectrometry every 3–6 months .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Crystallographic validation : Use single-crystal X-ray diffraction to confirm bond lengths and angles, as seen in studies of bromo- and chlorophenyl acrylamide derivatives .

Q. What experimental design principles apply to evaluating the compound’s biological activity?

For anti-inflammatory or anticancer activity screening:

- Dose-response assays : Test concentrations ranging from 1 nM to 100 µM in cell lines (e.g., HeLa or RAW 264.7).

- Control groups : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls.

- Mechanistic studies : Use Western blotting or qPCR to assess pathways like NF-κB or COX-2 inhibition, inspired by methodologies for structurally related compounds .

Q. What regulatory considerations apply to this compound in polymer or biomedical applications?

- Toxicity profiling : Conduct acute toxicity studies (e.g., LD50 in rodents) and genotoxicity assays (Ames test).

- Environmental impact : Refer to EPA guidelines for acrylamide-based polymers, which may require monitoring residual monomers (e.g., <0.01 mg/kg for acrylamide) .

Data Contradiction and Optimization

Q. How can conflicting results in reaction yields be addressed during scale-up?

- Parameter screening : Use design of experiments (DoE) to optimize temperature, solvent ratio, and catalyst loading.

- Byproduct analysis : Identify side products via LC-MS and adjust stoichiometry to minimize their formation .

Q. What strategies improve reproducibility in crystallographic studies of this compound?

- Solvent selection : Use low-boiling-point solvents (e.g., ethanol) for slow evaporation.

- Seeding techniques : Introduce microcrystals to promote uniform crystal growth, as applied in resolving N-benzyl acetamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.